(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
The compound “(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione” is a complex organic molecule that features multiple chiral centers and a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the hexahydro-1H-4,7-methanoisoindole core, the introduction of the cyclohexyl and piperazinyl groups, and the incorporation of the dioxidobenzo[d]isothiazol moiety. Common synthetic methods might include:
Cyclization reactions: to form the hexahydro-1H-4,7-methanoisoindole core.
Nucleophilic substitution: to introduce the piperazinyl group.
Oxidation reactions: to form the dioxidobenzo[d]isothiazol moiety.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Scale-up processes: to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The dioxidobenzo[d]isothiazol moiety can be further oxidized under specific conditions.
Reduction: The compound may be reduced to alter its functional groups.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Nucleophiles: for substitution reactions, such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a simpler, less functionalized molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: to modulate signaling pathways.
Incorporating into cell membranes: and altering their properties.
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: A closely related compound with slight variations in functional groups.
This compound: Another similar compound with different stereochemistry.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C28H36N4O4S |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1 |
InChI Key |
MAVBUKOHERNHBQ-CVTJIBDQSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Origin of Product |
United States |
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